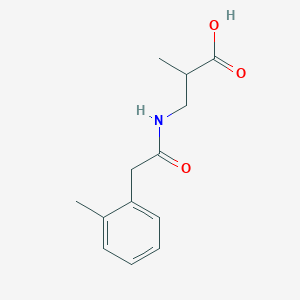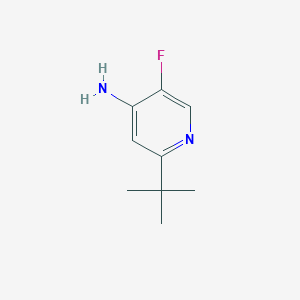![molecular formula C11H18O2 B14893834 2-Hydroxy-6,6-dimethylspiro[3.5]nonan-7-one](/img/structure/B14893834.png)
2-Hydroxy-6,6-dimethylspiro[3.5]nonan-7-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Hydroxy-6,6-dimethylspiro[3.5]nonan-7-one is an organic compound with the molecular formula C11H18O2 and a molecular weight of 182.26 g/mol . This compound features a spirocyclic structure, which is a unique arrangement where two rings are connected through a single atom. The presence of a hydroxyl group and a ketone group in its structure makes it an interesting subject for various chemical reactions and applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydroxy-6,6-dimethylspiro[3.5]nonan-7-one typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the cyclization of a suitable precursor in the presence of a strong acid or base to form the spirocyclic structure. The reaction conditions, such as temperature and solvent, are carefully optimized to achieve high yields and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as cost, efficiency, and environmental impact. Industrial production often employs catalysts to enhance reaction rates and selectivity, ensuring consistent quality and scalability .
Chemical Reactions Analysis
Types of Reactions
2-Hydroxy-6,6-dimethylspiro[3.5]nonan-7-one can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a corresponding ketone or carboxylic acid.
Reduction: The ketone group can be reduced to form an alcohol.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group may yield a ketone or carboxylic acid, while reduction of the ketone group may produce an alcohol .
Scientific Research Applications
2-Hydroxy-6,6-dimethylspiro[3.5]nonan-7-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Its unique structure makes it a valuable tool for studying enzyme interactions and metabolic pathways.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 2-Hydroxy-6,6-dimethylspiro[3.5]nonan-7-one exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity and influencing cellular processes. The molecular targets and pathways involved can vary, but typically include key regulatory proteins and signaling cascades .
Comparison with Similar Compounds
Similar Compounds
2-Hydroxy-6,6-dimethylspiro[3.5]nonane: Lacks the ketone group, which affects its reactivity and applications.
6,6-Dimethylspiro[3.5]nonan-7-one:
Uniqueness
2-Hydroxy-6,6-dimethylspiro[3.5]nonan-7-one is unique due to the presence of both a hydroxyl and a ketone group within a spirocyclic structure. This combination of functional groups and structural features imparts distinct reactivity and versatility, making it valuable for a variety of applications in research and industry .
Properties
Molecular Formula |
C11H18O2 |
|---|---|
Molecular Weight |
182.26 g/mol |
IUPAC Name |
2-hydroxy-8,8-dimethylspiro[3.5]nonan-7-one |
InChI |
InChI=1S/C11H18O2/c1-10(2)7-11(4-3-9(10)13)5-8(12)6-11/h8,12H,3-7H2,1-2H3 |
InChI Key |
XBYKTLHVYNUUIP-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC2(CCC1=O)CC(C2)O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


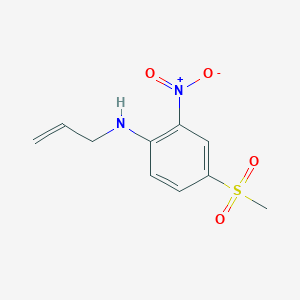
![4-Ethynyl-6,7-dihydro-5H-cyclopenta[b]pyridine](/img/structure/B14893761.png)
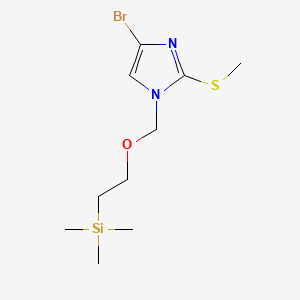
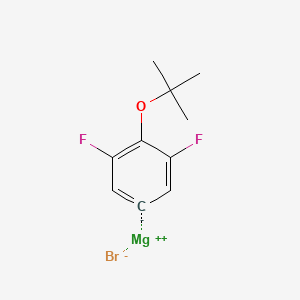
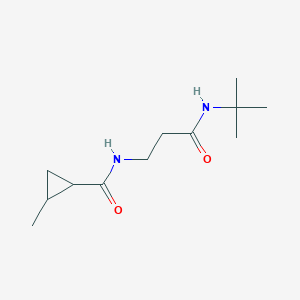
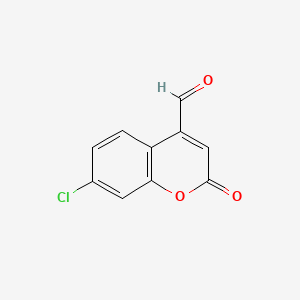
methanone](/img/structure/B14893786.png)
![5'-Bromo-4'-chloro-1',2'-dihydrospiro[cyclobutane-1,3'-pyrrolo[2,3-b]pyridine]](/img/structure/B14893794.png)
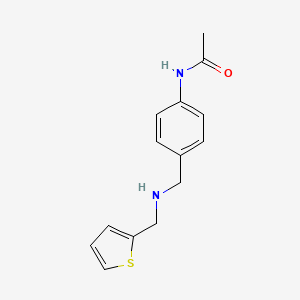
![3-Cyano-6-(1-methyl-1H-pyrazol-4-yl)pyrazolo[1,5-a]pyridin-4-yl trifluoromethanesulfonate](/img/structure/B14893803.png)
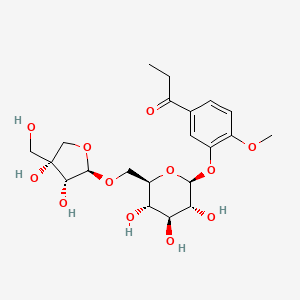
![N-(1-((S)-1-Acryloylpiperidin-3-yl)-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-3-((R)-3-(4-amino-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)piperidin-1-yl)propanamide](/img/structure/B14893819.png)
